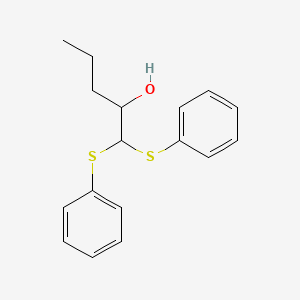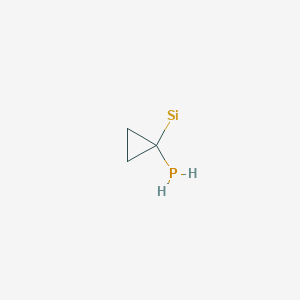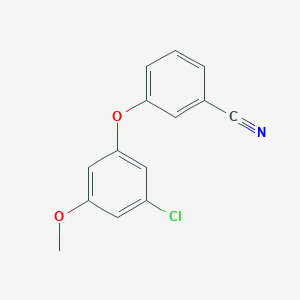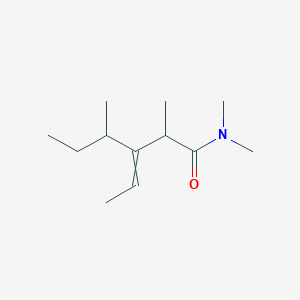
1,1-Bis(phenylsulfanyl)pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(phenylsulfanyl)pentan-2-ol is an organic compound with the molecular formula C17H20OS2 It is characterized by the presence of two phenylsulfanyl groups attached to the first carbon of a pentan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Bis(phenylsulfanyl)pentan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of pentan-2-one with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic addition of the thiophenol to the carbonyl group of the pentan-2-one, followed by reduction to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(phenylsulfanyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(phenylsulfanyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Bis(phenylsulfanyl)pentan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylsulfanyl-pentan-2-ol: Similar structure but with only one phenylsulfanyl group.
2-Phenylsulfanyl-pentan-2-ol: Similar structure but with the phenylsulfanyl group attached to the second carbon.
1,1-Bis(phenylsulfanyl)butan-2-ol: Similar structure but with a butan-2-ol backbone.
Uniqueness
1,1-Bis(phenylsulfanyl)pentan-2-ol is unique due to the presence of two phenylsulfanyl groups on the same carbon, which can lead to distinct chemical and biological properties compared to its analogs. This unique structural feature can result in different reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
833480-07-2 |
|---|---|
Molekularformel |
C17H20OS2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
1,1-bis(phenylsulfanyl)pentan-2-ol |
InChI |
InChI=1S/C17H20OS2/c1-2-9-16(18)17(19-14-10-5-3-6-11-14)20-15-12-7-4-8-13-15/h3-8,10-13,16-18H,2,9H2,1H3 |
InChI-Schlüssel |
BPPOFFHQELNBLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)

![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)

![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)
![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)


![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![Pyridine, 3,3'-[1,4-butanediylbis(oxymethylene)]bis-](/img/structure/B14182431.png)
![tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane](/img/structure/B14182441.png)

![[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol](/img/structure/B14182448.png)
